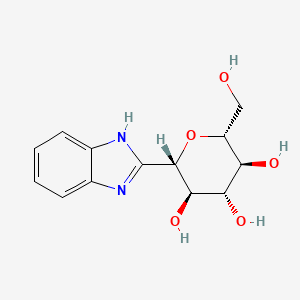
2-(beta-D-glucosyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(beta-D-glucosyl)benzimidazole is a C-glycosyl compound and a member of benzimidazoles.
Aplicaciones Científicas De Investigación
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives, including 2-(beta-D-glucosyl)benzimidazole. For instance, compounds with a benzimidazole core have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. The presence of specific substituents on the benzimidazole ring can enhance antiviral activity, indicating that structural modifications could lead to more potent derivatives .
Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives are notable for their anti-inflammatory and analgesic properties. They inhibit cyclooxygenases (COXs), which are critical in the biosynthesis of inflammatory mediators. Compounds derived from benzimidazole have been shown to interact with various receptors and cytokines, leading to significant reductions in inflammation and pain . For example, certain derivatives demonstrated a marked decrease in edema and pain responses in animal models compared to standard treatments .
Antiulcer Activity
The antiulcer potential of benzimidazole derivatives is well-documented, particularly their ability to inhibit H+/K+-ATPase, an enzyme crucial for gastric acid secretion. Studies have shown that some derivatives effectively reduce gastric ulcers and acid secretion in experimental models, suggesting their utility in treating gastric disorders . For instance, compounds synthesized with specific structural modifications exhibited significant antiulcer activity comparable to established medications like omeprazole .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves glycosylation reactions that attach the glucosyl moiety to the benzimidazole core. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological effects. Recent research has focused on synthesizing various analogs and evaluating their biological activities, revealing that specific substitutions can enhance potency against targeted diseases .
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral properties of benzimidazole derivatives, this compound was tested against several viral strains. The results indicated a significant reduction in viral replication rates compared to untreated controls, highlighting its potential as an antiviral agent . -
Case Study 2: Anti-inflammatory Effects
A series of experiments assessed the anti-inflammatory effects of various benzimidazole derivatives, including this compound. The compound demonstrated a dose-dependent inhibition of COX enzymes and reduced inflammatory markers in animal models, suggesting its therapeutic potential in inflammatory diseases . -
Case Study 3: Gastroprotective Properties
Research on the gastroprotective effects of benzimidazole derivatives showed that this compound significantly reduced ulcer formation in rat models induced by ethanol and NSAIDs. This effect was attributed to its ability to inhibit gastric acid secretion effectively .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C13H16N2O5 |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-(1H-benzimidazol-2-yl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H16N2O5/c16-5-8-9(17)10(18)11(19)12(20-8)13-14-6-3-1-2-4-7(6)15-13/h1-4,8-12,16-19H,5H2,(H,14,15)/t8-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
XEMMGXXVANKOFH-RMPHRYRLSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3C(C(C(C(O3)CO)O)O)O |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















